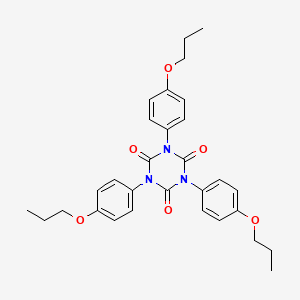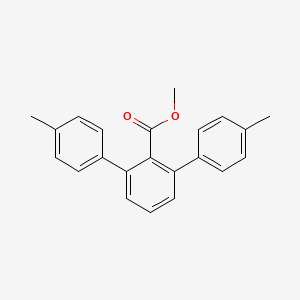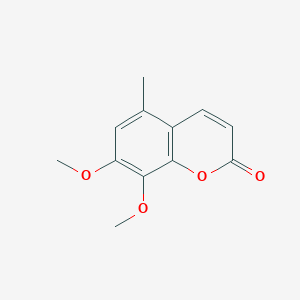
2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl-: is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of methoxy groups at the 7th and 8th positions and a methyl group at the 5th position on the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7,8-dimethoxy-2H-chromen-2-one with a methylating agent to introduce the methyl group at the 5th position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5th and 7th positions.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a single methoxy group at the 7th position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Features a diethylamino group at the 7th position and a methyl group at the 4th position.
Uniqueness
2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- is unique due to the specific arrangement of methoxy and methyl groups on the benzopyran ring
Propriétés
Numéro CAS |
139386-29-1 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
7,8-dimethoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-6-9(14-2)12(15-3)11-8(7)4-5-10(13)16-11/h4-6H,1-3H3 |
Clé InChI |
OQDZCEUAUWQTNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


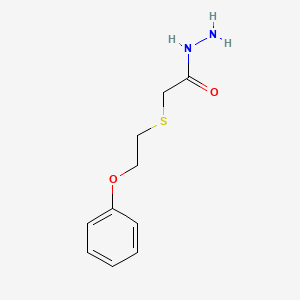
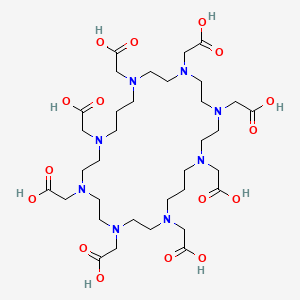
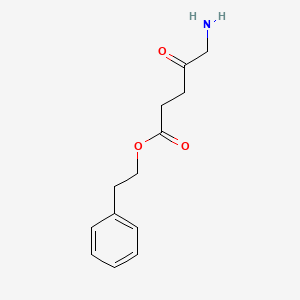
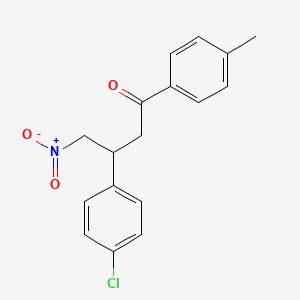
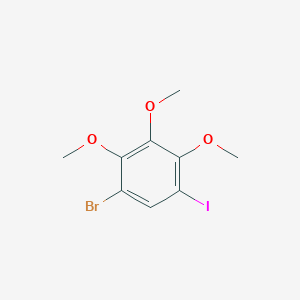
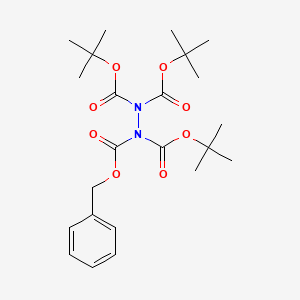
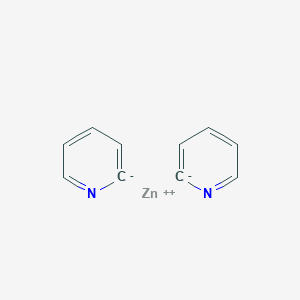
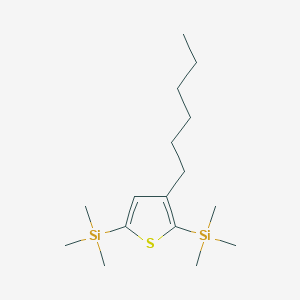
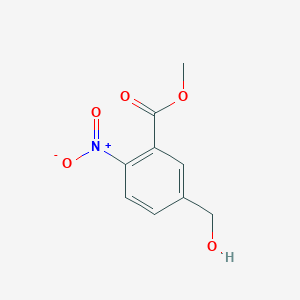
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
